5-Bromo-3-methylthieno[3,2-d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-methylthieno[3,2-d]isoxazole is a heterocyclic compound with the following chemical structure:
C8H6BrNO
. It belongs to the isoxazole family, which contains a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The bromine substitution at position 5 and the methyl group at position 3 give this compound its unique properties.Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-bromo-3-methylthieno[3,2-d]isoxazole. One common approach involves cyclization of an appropriate precursor. For example, a thieno[3,2-d]isoxazole ring can be formed by reacting 3-methylthiophene-2-carboxylic acid with hydroxylamine hydrochloride, followed by bromination at position 5 . The detailed reaction conditions and mechanisms would require further investigation.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. It is often synthesized in research laboratories for specialized applications.
Analyse Chemischer Reaktionen
5-Bromo-3-methylthieno[3,2-d]isoxazole can undergo various chemical reactions:
Substitution Reactions: The bromine atom at position 5 makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Reagents like sodium hydroxide, hydroxylamine, and bromine are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May serve as a lead compound for drug development.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 5-Bromo-3-methylthieno[3,2-d]isoxazole is unique due to its specific substitution pattern, other related compounds include 3-bromo-5-(4-fluorophenyl)isoxazole and 5-bromo-3-methylbenzo[c]isoxazole [3,4]. These compounds share structural similarities but differ in substituents and properties.
Remember that further exploration and experimental validation are essential to fully understand the compound’s potential and applications
Eigenschaften
Molekularformel |
C6H4BrNOS |
---|---|
Molekulargewicht |
218.07 g/mol |
IUPAC-Name |
5-bromo-3-methylthieno[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C6H4BrNOS/c1-3-4-2-5(7)10-6(4)9-8-3/h2H,1H3 |
InChI-Schlüssel |
NOOOGOIADPJWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=C1C=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.